3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone
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Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydroisoquinoline core linked to a piperidine ring, which is further substituted with a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline core, which can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The piperidine ring can be introduced via nucleophilic substitution reactions, followed by the attachment of the nitrobenzyl group through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of ketones or carboxylic acids.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the piperidine and dihydroisoquinoline moieties can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
- 1,2-Dihydroisoquinolin-3(4H)-imines
- 4-Hydroxyquinolin-2(1H)-one
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone is unique due to the presence of both a dihydroisoquinoline core and a nitrobenzyl-substituted piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-nitrophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H25N3O3/c26-22(24-13-11-18-4-1-2-5-19(18)16-24)20-6-3-12-23(15-20)14-17-7-9-21(10-8-17)25(27)28/h1-2,4-5,7-10,20H,3,6,11-16H2 |
InChI Key |
ASGGCBLDECQSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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